Cas no 1261877-50-2 (3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol)

3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorophenyl group and a methoxypyridine core, offers unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of the hydroxymethyl group at the 4-position enhances its reactivity, allowing for further functionalization. This compound is particularly useful in medicinal chemistry for developing molecules with improved binding affinity and metabolic stability. Its high purity and well-defined structure ensure reproducibility in research applications. Suitable for use in cross-coupling reactions and other synthetic transformations, it serves as a versatile building block in organic synthesis.
3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol structure
1261877-50-2 structure
Product Name:3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol
CAS No:1261877-50-2
MF:C13H11F2NO2
MW:251.2287504673
CID:4914304
Update Time:2025-10-29

3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol
    • Inchi: 1S/C13H11F2NO2/c1-18-13-11(8(7-17)5-6-16-13)9-3-2-4-10(14)12(9)15/h2-6,17H,7H2,1H3
    • InChI Key: CSMSLKJBWTWQQA-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1C(=NC=CC=1CO)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 267
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.4

3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024008206-250mg
3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol
1261877-50-2 97%
250mg
720.80 USD 2021-06-09
Alichem
A024008206-500mg
3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol
1261877-50-2 97%
500mg
999.60 USD 2021-06-09
Alichem
A024008206-1g
3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol
1261877-50-2 97%
1g
1,797.60 USD 2021-06-09

Additional information on 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol

Introduction to 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol (CAS No. 1261877-50-2) and Its Emerging Applications in Chemical Biology

The compound 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol (CAS No. 1261877-50-2) represents a fascinating molecular scaffold with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, comprising a difluorophenyl group and a methoxypyridine moiety, make it a valuable building block for the development of novel bioactive molecules. This introduction delves into the compound's chemical properties, its relevance in modern drug discovery, and its integration into cutting-edge research initiatives.

From a structural perspective, the presence of the 2,3-difluorophenyl substituent introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. This feature is particularly advantageous in medicinal chemistry, where fine-tuning of electronic properties is often crucial for achieving high selectivity and efficacy. The methoxypyridine ring, on the other hand, provides a hydrogen bond donor capability, enhancing interactions with biological targets such as enzymes and receptors. These structural attributes have positioned 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol as a versatile intermediate in the synthesis of pharmacophores targeting various therapeutic areas.

In recent years, there has been growing interest in exploring fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The difluorophenyl group, in particular, has been extensively studied for its ability to influence drug-receptor interactions by altering lipophilicity and electronic distribution. This has led to its incorporation into numerous drug candidates that have advanced into clinical trials. For instance, fluorinated derivatives have shown promise in oncology by enhancing tumor-specific targeting and reducing off-target effects. The compound under discussion (3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol) aligns with this trend, offering a scaffold that can be further functionalized to address unmet medical needs.

One of the most compelling aspects of 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol is its potential as a precursor for kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. The combination of the methoxypyridine moiety and the difluorophenyl group provides multiple opportunities for designing molecules that can selectively inhibit aberrant kinase activity. Recent studies have demonstrated that pyridine-based inhibitors can exhibit high affinity for ATP-binding pockets of kinases, making them effective therapeutic agents. The structural features of our compound suggest it could serve as a lead candidate for further optimization towards novel kinase inhibitors.

Furthermore, the compound's utility extends beyond kinase inhibition. Its scaffold can be modified to target other enzyme families or receptors involved in metabolic diseases, neurodegenerative disorders, and infectious diseases. The methoxy group at the 4-position offers a handle for further derivatization through alkylation or etherification reactions, enabling the creation of diverse analogs with tailored biological activities. This flexibility makes 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol an attractive candidate for high-throughput screening campaigns aimed at identifying new therapeutic entities.

The synthesis of 3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards essential for pharmaceutical applications. Key synthetic strategies include palladium-catalyzed cross-coupling reactions to introduce the difluorophenyl group and nucleophilic substitution to install the methoxy functionality at the 4-position. These methods align with modern green chemistry principles by minimizing waste and maximizing atom economy.

In conclusion,3-(2,3-Difluorophenyl)-2-methoxypyridine-4-methanol (CAS No. 1261877-50-2) represents a promising scaffold with broad applications in chemical biology and drug discovery. Its unique structural features make it well-suited for developing novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities,this compound is poised to play a significant role in shaping the future of medicinal chemistry.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD